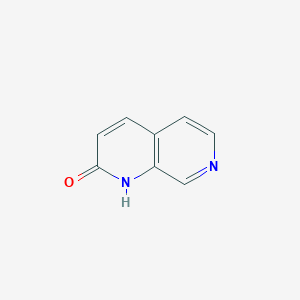

1,7-naphthyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAJSEWFBJSSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343423 | |

| Record name | 1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-82-0 | |

| Record name | 1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1,7-Naphthyridin-2(1H)-one Compounds

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the methodologies and strategic considerations essential for elucidating the mechanism of action of this versatile compound class. We will navigate the intricate landscape of target identification and validation, moving from broad phenotypic observations to precise molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a framework for a rigorous, multi-faceted investigation into the therapeutic potential of this compound derivatives. By integrating biochemical, cellular, and biophysical approaches, we aim to empower researchers to not only identify the "what" and "how" of a compound's activity but also the critical "why" that underpins rational drug design and development.

Introduction: The Rise of a Privileged Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this compound have exhibited a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity.

Initial investigations have revealed that these compounds can modulate the activity of several key cellular players, including, but not limited to:

-

Kinases: Such as Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor 4 (FGFR4).[1][4][5]

-

DNA Repair Enzymes: Notably, Poly (ADP-ribose) polymerase (PARP).[6]

-

Signaling Pathways: Including the Wnt signaling pathway.[1]

This guide will dissect the experimental journey required to move from a promising hit compound to a well-characterized lead with a defined mechanism of action.

The Investigative Funnel: A Strategic Approach to Mechanism of Action Studies

Elucidating a compound's mechanism of action is a systematic process of narrowing down possibilities. We advocate for a "funnel" approach, beginning with broad, cell-based phenotypic assays and progressively moving towards more specific, target-focused investigations.

Caption: The Investigative Funnel for MoA Elucidation.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to understand the observable effects of the this compound compound on cancer cells. These assays provide a macroscopic view of the compound's biological impact.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: The SRB assay quantifies cell density by staining total cellular protein, providing a robust measure of cell number. A dose-dependent decrease in absorbance indicates an anti-proliferative or cytotoxic effect. To ensure the observed effect is not an artifact, it is crucial to perform the assay across multiple cell lines and time points.

Apoptosis and Cell Cycle Analysis

If a compound reduces cell viability, it is essential to determine whether it induces programmed cell death (apoptosis) or arrests the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Cell Cycle: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Causality and Self-Validation: An accumulation of cells in a specific phase of the cell cycle suggests interference with cell cycle progression.[7] An increase in the Annexin V positive population indicates the induction of apoptosis.[8] These two assays provide complementary information. For instance, a G2/M arrest might precede the onset of apoptosis.

Phase 2: Deconvoluting the Affected Signaling Pathways

Once a clear cellular phenotype is established, the next step is to identify the signaling pathways modulated by the this compound compound.

Wnt Signaling Pathway Inhibition

Several 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway.[1] A luciferase reporter assay is a common method to assess this activity.

Experimental Protocol: TCF/LEF Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.[4]

-

Compound Treatment: After 24 hours, stimulate the Wnt pathway with a ligand (e.g., Wnt3a) and treat with varying concentrations of the test compound.[4]

-

Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition relative to the Wnt3a-stimulated control.

Causality and Self-Validation: A dose-dependent decrease in luciferase activity indicates inhibition of the Wnt signaling pathway. It is crucial to perform a parallel cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[4]

Caption: Canonical Wnt Signaling Pathway.

Phase 3: Identifying and Validating the Molecular Target

This phase focuses on pinpointing the direct molecular target of the this compound compound.

Target Engagement Assays

Confirming that a compound binds to its intended target within a cell is a critical step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

Causality and Self-Validation: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[11][12] This provides direct evidence of target engagement in a physiologically relevant context.

In Vitro Kinase Assays

For compounds targeting kinases like PIP4K2A, p38 MAPK, or FGFR4, in vitro kinase assays are essential to determine their inhibitory potency.[1][4][5] Radiometric assays are considered the gold standard.[6][15]

Experimental Protocol: Radiometric Filter Binding Assay

-

Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and the this compound compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Stop Reaction: After a defined incubation period, stop the reaction.

-

Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper that binds the phosphorylated substrate.

-

Washing: Wash the filter paper to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Causality and Self-Validation: This assay directly measures the transfer of a phosphate group from ATP to the substrate, providing a direct readout of kinase activity.[6] Performing the assay at different ATP concentrations can help determine if the inhibitor is ATP-competitive.

| Target Kinase | Assay Type | Substrate | ATP Concentration | Reference |

| PIP4K2A | ADP-Glo Assay | PI5P | Km of ATP | [4] |

| p38 MAPK | Non-radioactive | ATF-2 | 100 µM | [16] |

| FGFR4 | ADP-Glo Assay | Poly(E,Y)₄ | Km of ATP | [17] |

Phase 4: Biochemical and Biophysical Characterization

The final phase involves a detailed characterization of the interaction between the compound and its validated target.

Techniques for Deeper Mechanistic Insight:

-

Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon and koff) and affinity (KD) of the compound for its target.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and KD).

-

X-ray Crystallography: To obtain a high-resolution structure of the compound bound to its target, revealing the precise binding mode and key interactions.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The elucidation of the mechanism of action of this compound compounds requires a multi-pronged, evidence-based approach. By systematically progressing through the investigative funnel—from cellular phenotype to specific molecular interactions—researchers can build a robust and comprehensive understanding of their compound's activity. This detailed mechanistic knowledge is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and safety, and ultimately, the translation of a promising chemical scaffold into a life-saving therapeutic.

References

- 1. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Privileged Scaffold

The 1,7-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. A thorough understanding of its fundamental physicochemical properties is paramount for any researcher aiming to design, synthesize, and develop novel therapeutics based on this privileged structure. These properties govern a molecule's behavior from the benchtop to biological systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This technical guide provides a comprehensive investigation into the key physicochemical characteristics of this compound. It is designed not as a rigid set of established data, but as a practical and scientifically grounded manual for the senior application scientist. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to thoroughly characterize this molecule. Every method described is presented as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is to ensure its correct synthesis and structural verification. The this compound scaffold, a bicyclic system containing two nitrogen atoms, can be synthesized through various routes, often involving the construction of one ring onto a pre-formed pyridine or pyridone.

While numerous synthetic methods exist for substituted naphthyridinones, a common approach involves the condensation of a suitably substituted aminopyridine with a three-carbon building block. For instance, the synthesis can be envisioned to start from a preformed pyridine or a preformed pyridone. The synthesis of related 1,6-naphthyridin-2(1H)-ones has been extensively reviewed and can serve as a template for developing a synthetic route to the 1,7-isomer.[1][2][3][4][5]

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Following synthesis, rigorous purification, typically by recrystallization or column chromatography, is essential. The identity and purity of the final compound must then be confirmed by a suite of spectroscopic techniques.

Spectroscopic Characterization

Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons in the two rings. For example, in related naphthyridine derivatives, the protons on the pyridine ring often appear at lower field (higher ppm) due to the deshielding effect of the nitrogen atom.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal. The chemical shifts of the other carbons will provide further confirmation of the ring structure.[7][8][9]

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range |

| ¹H NMR Chemical Shifts (ppm) | Aromatic region (δ 7.0-9.0), NH proton (δ >10) |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon (δ >160), Aromatic carbons (δ 110-150) |

| Key IR Absorptions (cm⁻¹) | N-H stretch (~3200), C=O stretch (~1650), C=C/C=N stretches (1600-1400) |

| UV-Vis λmax (nm) | Multiple bands in the UV region, characteristic of heteroaromatic systems |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling constants to establish proton connectivity. Assign the signals in both spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

-

N-H stretch: A broad peak typically in the region of 3200 cm⁻¹, indicative of the amide N-H group.

-

C=O stretch: A strong, sharp peak around 1650 cm⁻¹, characteristic of the lactam carbonyl group.

-

C=C and C=N stretches: A series of peaks in the 1600-1400 cm⁻¹ region, corresponding to the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridinone core is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).[12][13]

Fundamental Physicochemical Properties

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound. For this compound, a predicted melting point is in the range of 290-291 °C.

Differential Scanning Calorimetry (DSC) can provide more detailed information about the thermal behavior of the compound, including the detection of polymorphs, which are different crystalline forms of the same compound that can have different physicochemical properties.[14][15]

Experimental Protocol: Melting Point and DSC

-

Melting Point: Determine the melting point using a standard melting point apparatus.

-

DSC Analysis:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.

-

Solubility

Solubility is a critical parameter in drug development, as it directly impacts bioavailability. The solubility of this compound should be determined in both aqueous and organic solvents.

Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values. This is crucial for understanding its behavior in biological systems, as ionization affects solubility, permeability, and receptor binding. This compound has both acidic (amide N-H) and basic (pyridine nitrogen) centers. A predicted pKa value for the acidic proton is approximately 11.27.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).[16][17][18][19][20]

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region or by analyzing the derivative of the titration curve to find the inflection points.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, taking into account all ionized and unionized forms.

Experimental Protocol: LogD Determination by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4), and pre-saturate each phase with the other.[21][22][23][24][25]

-

Partitioning: Dissolve a known amount of the compound in one of the phases, then add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Crystal Structure

Experimental Workflow: X-ray Crystallography

Caption: Key stages in determining a single-crystal X-ray structure.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is a critical endeavor for any research program centered on this scaffold. The data generated from the protocols outlined in this guide will provide a robust foundation for understanding its behavior and for making informed decisions in the design and development of new drug candidates. By systematically investigating its spectroscopic, thermal, solubility, ionization, and lipophilicity properties, researchers can unlock the full potential of this valuable heterocyclic core.

References

- 1. [PDF] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merit.url.edu [merit.url.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. aipublications.com [aipublications.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. mt.com [mt.com]

- 15. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. scribd.com [scribd.com]

- 20. web.mit.edu [web.mit.edu]

- 21. researchgate.net [researchgate.net]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery of Novel Biological Targets for 1,7-Naphthyridin-2(1H)-one

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Despite this therapeutic promise, the direct molecular targets for many compounds based on this core remain elusive. This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for this compound and its analogs. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrating cutting-edge chemical proteomics, computational prediction, and rigorous biochemical validation to create a self-validating workflow for target deconvolution.

Introduction: The Therapeutic Potential and Uncharted Territory of this compound

Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in drug discovery.[2] Various isomers and their derivatives have been shown to modulate key signaling pathways implicated in disease. For instance, certain naphthyridine derivatives have been found to inhibit kinases such as p38 MAP kinase, which is a central regulator of inflammatory responses.[1] Others have demonstrated antagonistic activity at G protein-coupled receptors like the tachykinin NK1 receptor, which is involved in pain and inflammation.[1]

The this compound core is particularly intriguing due to its synthetic tractability and the diverse biological activities of its derivatives. These include potent anticancer properties, with some analogs inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] However, a significant knowledge gap exists in understanding the direct molecular interactions that underpin these phenotypic effects. Identifying the specific protein targets of this compound is a critical step in optimizing its therapeutic potential, enabling structure-based drug design, and predicting potential off-target effects.

This guide outlines a multi-pronged approach to bridge this gap, combining unbiased, discovery-oriented techniques with hypothesis-driven validation methods. We will detail a systematic workflow, from the synthesis of chemical probes to the bioinformatic analysis of proteomics data and the ultimate confirmation of target engagement and function.

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, integrating complementary approaches provides a more comprehensive and validated picture of a small molecule's interactions within the complex cellular environment. Our proposed strategy is built on three pillars:

-

Computational Target Prediction: To generate initial hypotheses and narrow the field of potential targets.

-

Affinity-Based Chemical Proteomics: To directly identify binding partners in a native biological context.

-

Biochemical and Cellular Validation: To confirm direct binding and elucidate the functional consequences of the interaction.

Below is a Graphviz diagram illustrating this integrated workflow:

Caption: Integrated workflow for target identification of this compound.

Computational Target Prediction: Generating Initial Hypotheses

Before embarking on extensive experimental work, in silico methods can provide valuable insights into potential protein targets based on the structure of this compound.[3] This approach is cost-effective and can help prioritize experimental efforts.

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations predict the preferred orientation of a small molecule when bound to a protein target. By screening libraries of known protein structures, we can identify proteins with binding pockets that are complementary to the this compound scaffold.

Rationale: The principle behind molecular docking is to find the optimal binding geometry between a ligand and a receptor, which is energetically favorable. A high docking score suggests a potentially strong interaction.

Protocol:

-

Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

-

Select a Target Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB), focusing on classes of proteins known to be targeted by similar heterocyclic compounds (e.g., kinases, polymerases).

-

Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically screen the this compound against the selected protein library.

-

Analyze Results: Rank the protein targets based on their docking scores and analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Machine Learning and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the biological activity of a compound based on its physicochemical properties.[4] By training models on datasets of compounds with known targets, we can predict potential targets for this compound.

Rationale: These models learn the complex relationships between chemical structures and their biological activities. If a model trained on known kinase inhibitors predicts a high probability of kinase inhibition for this compound, this provides a strong hypothesis.

Workflow:

-

Data Collection: Curate datasets of small molecules with known biological targets, particularly for kinases and other enzyme families.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors for all compounds in the dataset, including this compound.

-

Model Training and Validation: Train machine learning models (e.g., Support Vector Machines, Random Forests) on the curated datasets and validate their predictive performance.

-

Target Prediction: Use the validated models to predict the probability of this compound interacting with various protein targets.

Affinity-Based Chemical Proteomics: Direct Identification of Binding Partners

This experimental approach is the cornerstone of modern target deconvolution. It involves using a modified version of the small molecule as a "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Synthesis of a Biotinylated this compound Probe

To perform an affinity pull-down, the small molecule needs to be functionalized with a linker and an affinity tag, most commonly biotin, due to its incredibly strong and specific interaction with streptavidin.

Rationale: The key is to attach the linker and biotin at a position on the this compound scaffold that does not interfere with its binding to its protein target(s). Structure-activity relationship (SAR) data, if available, can guide this choice. In the absence of SAR, positions that are synthetically accessible and directed away from potential interaction motifs are chosen.

Hypothetical Protocol for Probe Synthesis:

-

Linker Attachment: React the functionalized this compound with a bifunctional linker, such as one containing an N-hydroxysuccinimide (NHS) ester at one end and a terminal alkyne or azide at the other for subsequent "click" chemistry.

-

Biotinylation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin molecule containing the complementary functional group. This "click" chemistry approach is highly efficient and bioorthogonal.

-

Purification and Characterization: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry and NMR.

Affinity Pull-Down Assay

This assay uses the biotinylated probe to isolate its binding partners from a cell lysate.

Rationale: The high affinity of the biotin tag for streptavidin-coated beads allows for the efficient capture of the probe along with any proteins that are bound to it. By comparing the proteins pulled down with the probe to those that bind non-specifically to the beads, we can identify potential targets.

Step-by-Step Protocol:

-

Cell Culture and Lysis: Culture relevant human cells (e.g., a cancer cell line where a phenotypic effect has been observed) and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. A crucial control is to have a parallel incubation that includes an excess of the non-biotinylated ("free") this compound. This will serve as a competitor to distinguish specific from non-specific binding.

-

Capture with Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate to allow the biotinylated probe (and its bound proteins) to bind to the beads.[5]

-

Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

-

Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where the proteins are digested into peptides with trypsin directly on the beads.

-

Sample Preparation for Mass Spectrometry: Collect the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a Graphviz diagram illustrating the affinity pull-down workflow:

Caption: Workflow for an affinity pull-down assay using a biotinylated probe.

Mass Spectrometry and Data Analysis

LC-MS/MS analysis will identify and quantify the peptides from the pull-down experiment.

Rationale: By comparing the abundance of each identified protein in the probe-treated sample versus the competitor-treated control, we can identify proteins that are specifically enriched by the probe.

Bioinformatics Workflow:

-

Peptide Identification: The raw mass spectrometry data is processed using a search engine (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein sequence database.[6][7]

-

Protein Quantification: Label-free quantification (LFQ) methods are used to determine the relative abundance of each identified protein in the different experimental conditions.

-

Statistical Analysis: Perform statistical tests to identify proteins that are significantly enriched in the probe pull-down compared to the control. A volcano plot is a common way to visualize these results.

-

Hit Prioritization: Rank the potential protein targets based on their statistical significance and fold-enrichment.

Hit Validation: From Potential to Confirmed Targets

The list of "hits" from the chemical proteomics screen must be rigorously validated to confirm that they are bona fide targets of this compound. This involves orthogonal assays that do not rely on the biotinylated probe.[8]

Biophysical Assays for Direct Binding

These methods confirm a direct physical interaction between the unmodified this compound and the putative target protein.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the small molecule to a purified, immobilized protein target in real-time, providing kinetic data (on- and off-rates) and the binding affinity (KD).

-

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. A shift in the melting temperature of the protein in the presence of the compound indicates a direct interaction.[9]

| Assay | Principle | Output |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | Binding affinity (KD), on-rate (ka), off-rate (kd). |

| Thermal Shift Assay (TSA) | Monitors protein unfolding with a fluorescent dye as temperature increases. | Change in melting temperature (ΔTm). |

Cell-Based Target Engagement and Functional Assays

These assays determine if the compound engages the target protein in a cellular context and modulates its function.

-

Cellular Thermal Shift Assay (CETSA): This is an in-cell version of the TSA. Intact cells are treated with the compound, then heated. The principle is that a protein bound to the compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at different temperatures is typically measured by Western blot.

-

Target-Specific Functional Assays: Depending on the identity of the validated target, specific functional assays should be employed. For example:

-

If the target is a kinase , an in vitro kinase assay can be used to measure the inhibition of its enzymatic activity. In cells, a Western blot for a known downstream phosphorylation substrate can be performed.

-

If the target is a transcription factor , a reporter gene assay can be used to measure changes in its transcriptional activity.

-

Conclusion

The discovery of novel biological targets for this compound holds the key to unlocking its full therapeutic potential. The integrated, multi-pronged strategy outlined in this guide provides a robust and scientifically rigorous framework for this endeavor. By combining the predictive power of computational methods with the direct evidence from affinity-based chemical proteomics and the conclusive confirmation from biophysical and cell-based validation assays, researchers can move from a promising chemical scaffold to a well-characterized drug candidate with a clear mechanism of action. This systematic approach not only accelerates the drug discovery process but also builds a solid foundation of knowledge for future optimization and clinical development.

References

- 1. [PDF] Studying protein–protein affinity and immobilized ligand–protein affinity interactions using MS-based methods | Semantic Scholar [semanticscholar.org]

- 2. One-step synthesis of biotinyl photoprobes from unprotected carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted proteomics:Targeted acquisition and targeted data analysis - MetwareBio [metwarebio.com]

- 5. benchchem.com [benchchem.com]

- 6. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics - MetwareBio [metwarebio.com]

- 8. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1,7-Naphthyridin-2(1H)-one Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a class of heterocyclic aromatic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core structure of 1,7-naphthyridin-2(1H)-one, focusing on its synthesis, fundamental chemical properties, and its significance as a pharmacophore in drug discovery.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine framework is one of these isomers and serves as a crucial building block for a variety of biologically active molecules. The introduction of a carbonyl group at the 2-position, resulting in this compound, further enhances the structural and electronic diversity, providing a versatile platform for the development of novel therapeutic agents.

Derivatives of the broader naphthyridine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] For instance, certain 1,7-naphthyridine derivatives have demonstrated potential as anticancer agents by targeting pathways such as the Wnt signaling pathway.[1] Others have shown promise as anti-inflammatory agents through the inhibition of p38 MAP kinase.[1]

Synthesis of the this compound Core

The construction of the this compound core can be achieved through a multi-step synthetic sequence, a classic example of which involves the cyclization of a substituted pyridine precursor. A key historical synthesis provides a foundational understanding of this process.[2]

This synthetic approach commences with the oxidation of 3-nitro-4-picoline to yield 3-nitro-4-pyridinecarboxaldehyde. This aldehyde then undergoes a condensation reaction with malonic acid to form β-(3-nitro-4-pyridyl)-acrylic acid. Subsequent reduction of the nitro group to an amine affords β-(3-amino-4-pyridyl)-acrylic acid, the crucial precursor for the final cyclization step. The intramolecular condensation of this amino-acrylic acid derivative leads to the formation of the desired this compound, which exists in tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form.[2]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

While various modifications exist, a general protocol for the cyclization of β-(3-amino-4-pyridyl)-acrylic acid is as follows:

-

Reaction Setup: The β-(3-amino-4-pyridyl)-acrylic acid is suspended in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Cyclization: The mixture is heated to reflux for a specified period, typically several hours, to effect intramolecular condensation and ring closure. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, often through recrystallization from a suitable solvent (e.g., ethanol or water), to yield the pure this compound.

The rationale behind using a high-boiling point solvent is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which involves the formation of a new six-membered ring. The choice of purification method is critical to remove any unreacted starting material and potential side products.

Physicochemical Properties

The this compound core is a light yellow to yellow solid with a melting point in the range of 290-291 °C.[3] Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK-- |

| Melting Point | 290-291 °C | [3] |

| pKa (Predicted) | 11.27 ± 0.20 | [3] |

| LogP (Predicted) | 0.9231 | --INVALID-LINK-- |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridone rings. The chemical shifts and coupling constants of these protons provide crucial information about their connectivity and the overall structure of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the pyridone ring, typically in the downfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam group is expected, typically in the region of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations from the lactam and C-H stretching and bending vibrations from the aromatic rings will be present.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of this compound (146.15).

Chemical Reactivity and Stability

The reactivity of the this compound core is influenced by the presence of both a pyridine and a pyridone ring.

Caption: Potential reactivity sites of the this compound core.

-

Tautomerism: The this compound core exists in a tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents.

-

N-Functionalization: The nitrogen atom at the 1-position (N1) is nucleophilic and can readily undergo reactions such as alkylation and acylation, allowing for the introduction of various substituents at this position.

-

Electrophilic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, although the pyridine ring is generally less reactive than a benzene ring due to the electron-withdrawing nature of the nitrogen atom. The position of substitution will be directed by the existing ring substituents and the electronic properties of the bicyclic system.

-

Nucleophilic Substitution: The pyridone ring can be activated for nucleophilic attack, particularly at the carbonyl carbon. The hydroxyl group in the 2-hydroxy tautomer can also be converted into a good leaving group to facilitate nucleophilic substitution at the C2 position.

The molecule is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents.

Biological Significance and Applications in Drug Discovery

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the design of new drugs.

The diverse biological activities of 1,7-naphthyridine derivatives highlight the potential of this scaffold in various therapeutic areas:

-

Anticancer Activity: As mentioned, derivatives have shown cytotoxicity against various cancer cell lines.[1] The planar nature of the fused ring system allows for potential intercalation with DNA, while various substituents can be introduced to interact with specific enzymatic pockets.

-

Anti-inflammatory Activity: The ability of certain derivatives to inhibit key inflammatory mediators like p38 MAP kinase underscores their potential for treating inflammatory diseases.[1]

-

Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in treating CNS disorders, with some derivatives acting as antagonists for receptors like the tachykinin NK1 receptor.[1]

Caption: Major areas of biological investigation for 1,7-naphthyridine derivatives.

The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives will continue to drive the discovery of novel drug candidates based on this versatile core structure.

Conclusion

The this compound core represents a fundamentally important heterocyclic system with a rich chemical landscape and significant potential for applications in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The physicochemical and spectroscopic properties provide the necessary foundation for its characterization and the design of new derivatives. The inherent reactivity of the scaffold allows for a wide range of chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. As research in this area continues, the this compound core is poised to remain a valuable platform for the development of next-generation medicines.

References

Preliminary In Vitro Evaluation of 1,7-Naphthyridin-2(1H)-one Derivatives: A Technical Guide

Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] These nitrogen-containing bicyclic systems have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[4][5][6][7][8] Specifically, the 1,7-naphthyridin-2(1H)-one derivatives have garnered considerable interest due to their demonstrated efficacy as inhibitors of key cellular targets like Poly(ADP-ribose) polymerase (PARP) and various kinases, which are pivotal in disease pathways such as oncology and inflammation.[9][10][11][12]

This guide provides an in-depth technical overview of the preliminary in vitro evaluation of novel this compound derivatives. As a senior application scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and yield meaningful data for early-stage drug discovery. We will delve into the critical assays for assessing cytotoxicity and enzyme inhibition, providing a framework for researchers, scientists, and drug development professionals to confidently evaluate this promising class of compounds.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A crucial initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This foundational assessment helps to identify the concentration range at which the compound exhibits biological activity and to distinguish between targeted pharmacological effects and general toxicity. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[13][14][15][16]

The Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[14] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of our this compound derivatives on cell viability.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity through the inclusion of appropriate controls and adherence to best practices.

Caption: A comprehensive workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Detailed Protocol for Cytotoxicity Assessment

Materials:

-

This compound derivatives

-

Selected cancer cell line(s) (e.g., HeLa, MCF-7, HL-60)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a buffered SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count to ensure viability.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations for testing.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Part 2: Mechanistic Insights - Enzyme Inhibition Assays

Many this compound derivatives exert their therapeutic effects by inhibiting specific enzymes.[17][18] For instance, they have shown promise as inhibitors of PARP1, a key enzyme in DNA repair, and various protein kinases involved in cell signaling.[9][10][11][19] Therefore, a direct assessment of their inhibitory activity against a relevant enzyme target is a critical next step.

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[17] The fundamental principle involves incubating the enzyme with the inhibitor and then initiating the reaction by adding the substrate.[18] The rate of the reaction is monitored over time, typically by measuring the formation of a product or the depletion of a substrate.[20] By comparing the reaction rates at different inhibitor concentrations, the potency of the inhibitor (often expressed as the IC50 value) can be determined.[21]

General Workflow for an Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory activity of this compound derivatives against a target enzyme.

Detailed Protocol for a PARP1 Inhibition Assay (as an Exemplar)

Materials:

-

Recombinant human PARP1 enzyme

-

This compound derivatives

-

PARP1 assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Histone H1 (as a substrate for PARP1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Plate Preparation:

-

Coat a streptavidin-coated 96-well plate with Histone H1 by incubating with a solution of Histone H1 in PBS overnight at 4°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

-

-

Enzyme Inhibition Reaction:

-

In a separate plate, prepare the reaction mixture by adding the PARP1 assay buffer, PARP1 enzyme, and varying concentrations of the this compound derivatives. Include a no-inhibitor control.

-

Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Transfer the enzyme-inhibitor mixture to the histone-coated plate.

-

Initiate the PARPylation reaction by adding biotinylated NAD+.

-

Incubate the plate for a defined time (e.g., 1 hour) at 37°C.

-

-

Detection and Quantification:

-

Wash the plate to remove unreacted components.

-

Add an HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the biotinylated PARPylated histones.

-

Wash the plate again to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each concentration of the derivative compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Data Presentation and Interpretation

For a clear and comparative analysis of the preliminary in vitro data, the results should be summarized in a structured table.

Table 1: In Vitro Biological Activity of this compound Derivatives

| Compound ID | Cytotoxicity (HeLa, IC50, µM) | Cytotoxicity (MCF-7, IC50, µM) | Target Enzyme Inhibition (e.g., PARP1, IC50, µM) |

| NAPH-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 0.8 ± 0.1 |

| NAPH-002 | 8.7 ± 0.9 | 12.1 ± 1.3 | 0.3 ± 0.05 |

| NAPH-003 | > 50 | > 50 | 25.6 ± 3.4 |

| Control (e.g., Olaparib) | 5.4 ± 0.6 | 7.8 ± 0.9 | 0.01 ± 0.002 |

Data are presented as mean ± standard deviation from at least three independent experiments.

The interpretation of this data requires careful consideration of the relationship between cytotoxicity and target enzyme inhibition. A potent enzyme inhibitor with significantly lower cellular cytotoxicity may indicate poor cell permeability or rapid metabolism. Conversely, a compound with potent cytotoxicity and correspondingly potent enzyme inhibition suggests that the observed cellular effect is likely mediated through the target enzyme. For instance, NAPH-002 in the example table shows promising on-target activity.

Conclusion and Future Directions

The preliminary in vitro evaluation of this compound derivatives through cytotoxicity and enzyme inhibition assays provides the foundational data necessary to guide further drug discovery efforts. The protocols outlined in this guide are designed to be robust and to generate high-quality, interpretable data. Promising lead compounds identified through this initial screening can then be advanced to more complex cellular assays, such as mechanism of action studies, cell cycle analysis, and apoptosis assays, to further elucidate their therapeutic potential.[22] Ultimately, a thorough and methodologically sound in vitro evaluation is paramount for the successful development of novel this compound-based therapeutics.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | CoLab [colab.ws]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. benchchem.com [benchchem.com]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Vanguard of Innovation: A Technical Guide to the Synthesis and Biological Evaluation of Substituted 1,7-Naphthyridin-2(1H)-ones

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds. This guide provides an in-depth exploration of a specific, high-value subclass: substituted 1,7-naphthyridin-2(1H)-ones. We will dissect the synthetic rationale for their construction, detail the protocols for their biological characterization, and elucidate the mechanisms that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and actionable experimental designs.

The 1,7-Naphthyridin-2(1H)-one Core: A Strategic Overview

Naphthyridines, as diazanaphthalenes, exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms that dictates its electronic properties and potential for vectoral interactions with biological targets. The this compound scaffold is of particular interest due to its structural resemblance to other key pharmacophores, enabling it to function as a potent inhibitor for a range of enzyme families, including Poly(ADP-ribose) polymerases (PARPs), various kinases, and phosphodiesterases (PDEs).[1][2] The lactam moiety (the -one portion) provides a crucial hydrogen bond donor-acceptor site, often anchoring the molecule within an enzyme's active site. Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the this compound core can be approached through several strategic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Historically, the Friedländer annulation and related condensation reactions have been the cornerstone of naphthyridine synthesis.[1]

Foundational Synthesis via Cyclization

A classic and illustrative approach involves the cyclization of a functionalized pyridine precursor. One of the earliest documented methods provides a clear blueprint for constructing the basic 2-hydroxy-1,7-naphthyridine, the keto-enol tautomer of the target scaffold.[2]

The causality behind this strategy lies in forming the second ring (the pyridinone) onto a pre-existing pyridine ring. This is achieved by reacting a 3-amino-4-pyridyl derivative with a molecule containing a reactive methylene group, which can then undergo intramolecular cyclization.

Conceptual Workflow: Synthesis of this compound

Caption: Foundational synthesis of the this compound core.

Protocol: Synthesis of 2-Hydroxy-1,7-naphthyridine

This protocol is adapted from foundational literature and serves as a proof-of-concept for scaffold construction.[2] Modern adaptations would focus on improving yields and purification efficiency through advanced catalytic and chromatographic techniques.

-

Step 1: Oxidation. 3-Nitro-4-picoline is oxidized using selenium dioxide to yield 3-nitro-4-pyridinecarboxaldehyde.

-

Step 2: Condensation. The resulting aldehyde is condensed with malonic acid to form β-(3-nitro-4-pyridyl)-acrylic acid.

-

Step 3: Reduction. The nitro group of the acrylic acid derivative is reduced to an amine, yielding β-(3-amino-4-pyridyl)-acrylic acid. This step is critical as it installs the nucleophilic amine necessary for the final cyclization.

-

Step 4: Cyclization. The β-(3-amino-4-pyridyl)-acrylic acid is heated, promoting an intramolecular condensation reaction to close the second ring, forming 2-hydroxy-1,7-naphthyridine.

Biological Evaluation: From Target to Therapeutic Effect

The true value of the this compound scaffold is realized through its diverse biological activities. The following sections detail the evaluation of these compounds against key therapeutic targets, complete with validated experimental protocols.

General Workflow for Biological Evaluation

Caption: A tiered workflow for the biological evaluation of novel compounds.

Target Class 1: PARP Inhibition and Synthetic Lethality

A prominent application of 1,7-naphthyridin-2(1H)-ones is as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks (SSBs).[3] In cancers with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs, which collapse replication forks into toxic double-strand breaks (DSBs).[4] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death through a concept known as "synthetic lethality".[4]

The mechanism is twofold:

-

Catalytic Inhibition: The inhibitor, mimicking the nicotinamide portion of the NAD+ substrate, binds to the catalytic pocket of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This blocks the recruitment of other DNA repair proteins.[3][5]

-

PARP Trapping: The inhibitor not only blocks catalysis but also "traps" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription.[6][7]

Mechanism: PARP Inhibition Leading to Synthetic Lethality

Caption: The mechanism of synthetic lethality via PARP1 inhibition.

This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

-

Plate Coating: Coat a 96-well white opaque plate with 50 µL of histone mixture per well. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with PBST buffer. Block wells with 200 µL of Blocking Buffer for at least 90 minutes at room temperature.

-

Inhibitor Addition: Prepare serial dilutions of the test this compound compound (e.g., in DMSO). Add 2.5 µL of the inhibitor dilutions to the designated wells. Add vehicle control (DMSO) to "Positive Control" wells.

-

Reaction Initiation: Prepare a Master Mix containing PARP assay buffer, PARP substrate (biotinylated NAD+), and activated DNA. Add 12.5 µL of Master Mix to all wells except the "Blank". Add diluted PARP1 enzyme (e.g., 0.33 ng/µL) to all wells except the "Blank". Incubate for 1 hour at room temperature.

-

Detection: Wash the plate. Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes.

-

Signal Generation: Wash the plate. Add 50 µL of a chemiluminescent substrate (e.g., ECL substrate) to each well.

-

Data Acquisition: Immediately measure chemiluminescence using a microplate reader.

-

Analysis: Subtract the background ("Blank") reading. Calculate the percent inhibition relative to the "Positive Control". Plot percent inhibition versus the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Target Class 2: Kinase and Phosphodiesterase Inhibition

The 1,7-naphthyridine scaffold is also a potent inhibitor of various protein and lipid kinases, as well as phosphodiesterases (PDEs), which are crucial regulators of cell signaling.[2]

-

p38 MAP Kinase: A key enzyme in the inflammatory response pathway. Inhibition of p38 can reduce the production of pro-inflammatory cytokines like TNF-α.[1]

-

PIP4K2A: A lipid kinase implicated in tumor suppression. Selective inhibitors are sought for cancer therapy.

-

Phosphodiesterase 4 (PDE4): This enzyme degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4 increases intracellular cAMP levels, which has anti-inflammatory effects.

This assay measures p38 activity by immunoprecipitating the kinase and then detecting its ability to phosphorylate a known substrate, ATF-2.

-

Cell Lysis: Culture cells (e.g., NIH-3T3) and treat with a known p38 activator (e.g., UV radiation, anisomycin) and/or the test inhibitor. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Add Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody beads to the cell lysates. Incubate overnight at 4°C with gentle rocking to selectively pull down activated p38.

-

Kinase Reaction: Pellet the beads by centrifugation and wash twice with kinase buffer. Resuspend the pellet in 50 µL of kinase buffer supplemented with 200 µM ATP and 1 µg of ATF-2 fusion protein substrate. Incubate for 30 minutes at 30°C.

-

Termination: Stop the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (e.g., Phospho-ATF-2 (Thr71) Antibody). Follow with an appropriate HRP-conjugated secondary antibody.

-

Analysis: Visualize the bands using a chemiluminescent substrate. The intensity of the phosphorylated ATF-2 band is directly proportional to the p38 kinase activity. Compare the band intensity in inhibitor-treated samples to the control to determine the extent of inhibition.

Cellular Cytotoxicity Assessment

A crucial step in evaluating any potential therapeutic is to determine its effect on cell viability. The MTT assay is a standard colorimetric method for this purpose.

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to convert the MTT to formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of substituted analogues is key to optimizing a lead compound. While extensive SAR data for the this compound core is proprietary or still emerging, we can infer principles from related scaffolds. For instance, in a series of 1,6-naphthyridin-2(1H)-one c-Src kinase inhibitors, the introduction of basic aliphatic side chains at the 7-position was found to be critical for high potency.[8] This highlights the importance of this position for exploring interactions with the solvent-exposed region of the kinase ATP-binding site.

Table 1: Representative Biological Activity of Naphthyridine Derivatives

| Scaffold | Target | Compound Type | Potency (IC₅₀) | Reference |